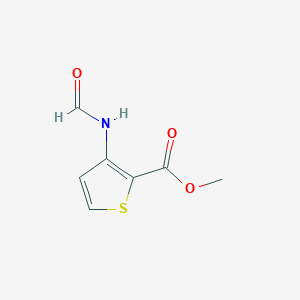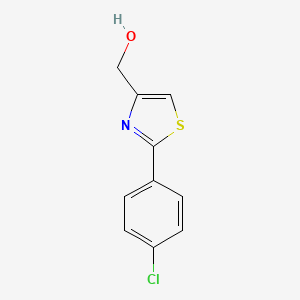
(2-(4-Chlorophenyl)thiazol-4-yl)methanol
説明
“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.70 g/mol . The compound is characterized by the presence of a thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, attached to a chlorophenyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of “(2-(4-Chlorophenyl)thiazol-4-yl)methanol” includes a thiazole ring attached to a chlorophenyl group and a methanol group . The InChI string representation of the molecule is “InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2” and the canonical SMILES string is "C1=CC(=CC=C1C2=NC(=CS2)CO)Cl" .Physical And Chemical Properties Analysis
“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” has a molecular weight of 225.70 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 61.4 Ų, and the molecule contains 14 heavy atoms .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . The specific scientific field for this application is medicinal chemistry. The compounds are tested for their ability to neutralize free radicals or to decompose peroxides. The results of these tests determine the antioxidant activity of the compounds .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . In the field of medicinal chemistry, these compounds are tested for their ability to reduce pain and inflammation. The methods of application include in vivo testing on animal models. The results have shown that these compounds can effectively reduce pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown potent antimicrobial and antifungal activities . In microbiology, these compounds are tested against various strains of bacteria and fungi. The experimental procedures involve in vitro testing of the compounds against these microorganisms. The results have shown that these compounds can effectively inhibit the growth of these microorganisms .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . In virology, these compounds are tested for their ability to inhibit the replication of viruses. The experimental procedures involve in vitro testing of the compounds against various viruses. The results have shown that these compounds can effectively inhibit viral replication .
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant properties . In neurology, these compounds are tested for their ability to prevent or reduce the severity of seizures. The experimental procedures involve in vivo testing on animal models. The results have shown that these compounds can effectively prevent or reduce the severity of seizures .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . In the field of medicinal chemistry, these compounds are tested for their ability to increase the excretion of urine. The methods of application include in vivo testing on animal models. The results have shown that these compounds can effectively increase urine output .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties . In neurology, these compounds are tested for their ability to protect nerve cells from damage or degeneration. The experimental procedures involve in vivo testing on animal models. The results have shown that these compounds can effectively protect nerve cells .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . In oncology, these compounds are tested for their ability to inhibit the growth of tumor cells or to kill cells. The experimental procedures involve in vitro testing of the compounds against various types of cancer cells. The results have shown that these compounds can effectively inhibit the growth of tumor cells or kill cells .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
特性
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



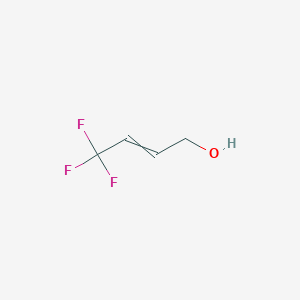
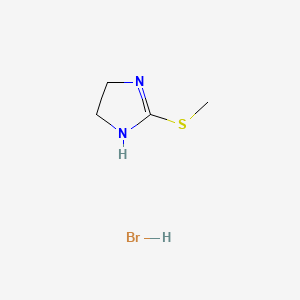

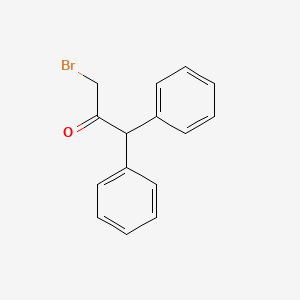
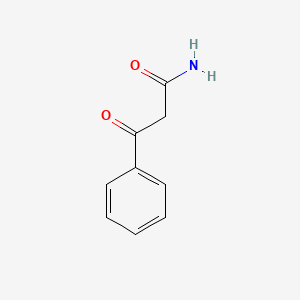
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
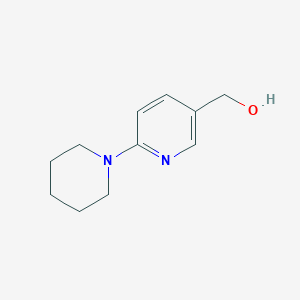
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
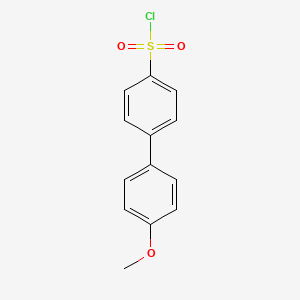
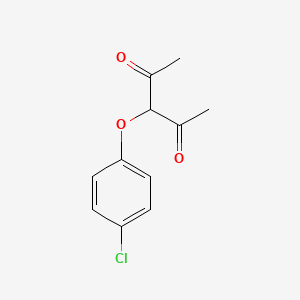

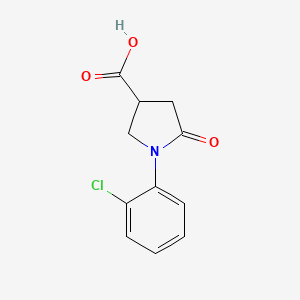
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
